1,4-diaminobutane
Overview
Description
Scientific Research Applications
Putrescine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Putrescine, a toxic diamine, is known to interact with several targets. These include the putrescine-binding periplasmic protein , ornithine decarboxylase , and S-adenosylmethionine decarboxylase proenzyme . These targets play crucial roles in various biological processes, including the regulation of cell growth, gene expression, and membrane stability .
Mode of Action
Putrescine interacts with its targets in a way that can cause cell necrosis . This mode of action is similar to that of cadaverine, another biogenic amine .
Biochemical Pathways
Putrescine is synthesized biologically via two main pathways, both starting from arginine . The first pathway involves the conversion of arginine to agmatine, catalyzed by the enzyme arginine decarboxylase (ADC). The second pathway involves the conversion of arginine to ornithine, followed by the decarboxylation of ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC) . Recently, a third pathway from citrulline was reported in sesame plants .
Pharmacokinetics
It is known that putrescine can be found in almost all tissues in association with nucleic acids .
Result of Action
Putrescine plays a crucial role in various biological processes. It is involved in the regulation of cell growth, gene expression, and membrane stability . It also plays a key role in plant growth and development, as well as in the tolerance responses to major stresses affecting crop production . In addition, putrescine has been found to promote biofilm formation under certain conditions .
Action Environment
The action of putrescine can be influenced by environmental factors. For instance, exogenous putrescine has been found to act as a switch-like distributor affecting microorganism pH stress, thus promoting biofilm formation under acid conditions while inhibiting it under alkaline conditions . This suggests that the action, efficacy, and stability of putrescine can be significantly influenced by the pH of the environment .
Safety and Hazards
Future Directions
Future research on Putrescine could focus on understanding the precise nature of the threat produced by Putrescine . Another direction could be to improve the methods of VOCs detection and analysis to be used in modern forensic diagnostics and improve the methods of training dogs for forensic applications .
Biochemical Analysis
Biochemical Properties
Putrescine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is synthesized by two main pathways, from ornithine and arginine . Recently, a third pathway from citrulline was reported in sesame plants .
Cellular Effects
Putrescine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The dose-dependent and species-specific synergistic effects of putrescine and ammonium on dinoflagellate species have been demonstrated .
Molecular Mechanism
At the molecular level, putrescine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The synergistic effects of putrescine and ammonium disrupt polyamine homeostasis and reduce ammonium tolerance, which may contribute to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of putrescine change over time. Information on putrescine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Putrescine is involved in several metabolic pathways. It interacts with various enzymes or cofactors. Effects on metabolic flux or metabolite levels are part of putrescine’s biochemical profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Putrescine can be synthesized through the hydrogenation of succinonitrile . Another method involves the decarboxylation of arginine or ornithine using enzymes such as arginine decarboxylase .
Industrial Production Methods: Industrial production of putrescine often involves the hydrogenation of succinonitrile . Biotechnological production methods have also been developed, including the use of metabolically engineered strains of Escherichia coli that produce putrescine at high concentrations in glucose mineral salts medium .
Chemical Reactions Analysis
Types of Reactions: Putrescine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Putrescine can be oxidized by putrescine oxidase to produce 4-aminobutanal, ammonia, and hydrogen peroxide.
Reduction: Putrescine can be reduced to form other polyamines such as spermidine and spermine.
Substitution: Putrescine can react with acids to form salts and with aldehydes or ketones to form Schiff bases.
Major Products:
Oxidation: 4-aminobutanal, ammonia, and hydrogen peroxide.
Reduction: Spermidine and spermine.
Substitution: Schiff bases and various salts.
Comparison with Similar Compounds
Putrescine is often compared with other polyamines such as cadaverine, spermidine, and spermine :
Cadaverine: Similar foul odor, formed by the decarboxylation of lysine.
Spermidine and Spermine: Higher polyamines formed from putrescine, involved in cell growth and differentiation.
Uniqueness: Putrescine is unique due to its role as a precursor for other polyamines and its involvement in various biological processes .
Properties
IUPAC Name |
butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041107 | |
Record name | Putrescine | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid | |
Record name | Putrescine | |
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Record name | Putrescine | |
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Boiling Point |
158.5 °C | |
Record name | Putrescine | |
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Record name | Putrescine | |
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Solubility |
Soluble in water with strongly basic reaction, Very soluble in water | |
Record name | Putrescine | |
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Density |
0.877 g/cu cm at 25 °C | |
Record name | Putrescine | |
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Vapor Pressure |
4.12 [mmHg] | |
Record name | Putrescine | |
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Color/Form |
Colorless oil, Colorless crystals, Leaflets | |
CAS No. |
110-60-1 | |
Record name | Putrescine | |
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Record name | Putrescine | |
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Record name | Putrescine | |
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Record name | Putrescine | |
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Melting Point |
27.5 °C | |
Record name | Putrescine | |
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Record name | Putrescine | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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